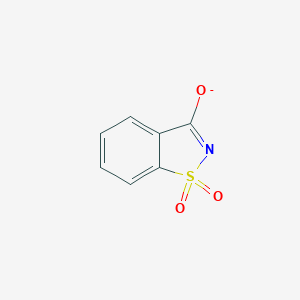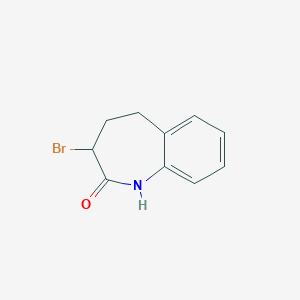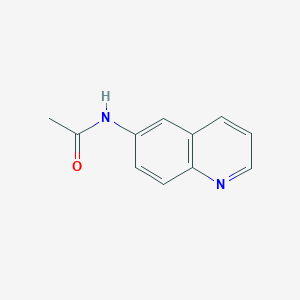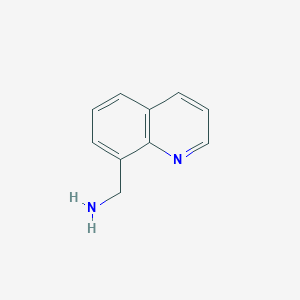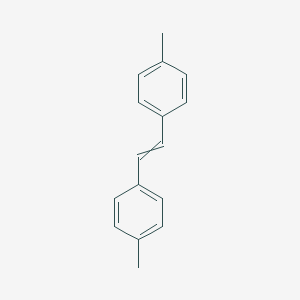
(E)-1,2-DI-P-Tolylethene
Übersicht
Beschreibung
(E)-1,2-Di-p-tolylethene, also known as stilbene or trans-stilbene, is a compound that belongs to the stilbene family. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. Stilbene has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-1,2-DI-P-Tolylethene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Stilbene has been shown to activate the sirtuin family of proteins, which are involved in regulating cellular metabolism and stress response. Stilbene has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Stilbene has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Stilbene has been shown to scavenge free radicals and protect cells from oxidative stress. Stilbene has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Stilbene has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Stilbene has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. Stilbene is also relatively easy to synthesize and purify. However, (E)-1,2-DI-P-Tolylethene has some limitations, including its low fluorescence quantum yield and sensitivity to photobleaching.
Zukünftige Richtungen
There are several future directions for research on (E)-1,2-DI-P-Tolylethene, including the development of novel (E)-1,2-DI-P-Tolylethene-based materials for optoelectronics and materials science. In biomedical research, (E)-1,2-DI-P-Tolylethene has potential applications as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of (E)-1,2-DI-P-Tolylethene and to develop more effective and targeted therapies based on (E)-1,2-DI-P-Tolylethene.
Wissenschaftliche Forschungsanwendungen
Stilbene has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, (E)-1,2-DI-P-Tolylethene has been used as a fluorescent probe for detecting and measuring various analytes. In materials science, (E)-1,2-DI-P-Tolylethene has been used as a building block for synthesizing novel polymers with unique properties. In biomedical research, (E)-1,2-DI-P-Tolylethene has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1588-49-4 |
|---|---|
Produktname |
(E)-1,2-DI-P-Tolylethene |
Molekularformel |
C16H16 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI-Schlüssel |
KINZBJFIDFZQCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

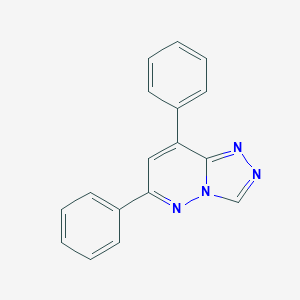
![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

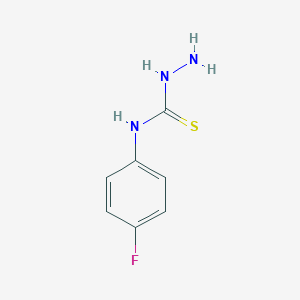

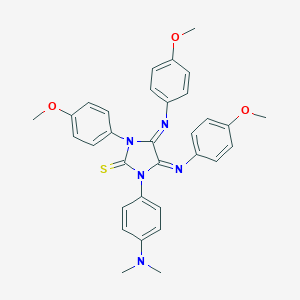
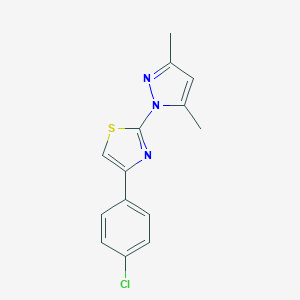
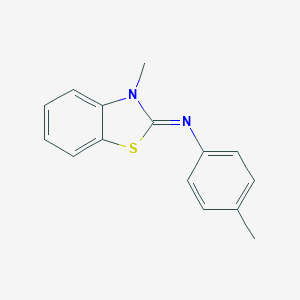
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
